3,4-Dimethoxyphenethyl alcohol
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQAJMUHZROVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225138 | |
| Record name | 3,4-Dimethoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7417-21-2 | |
| Record name | 2-(3,4-Dimethoxyphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxyphenethyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3,4-Dimethoxyphenethyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.211 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethoxyphenylacetaldehyde using sodium borohydride in methanol. Another method includes the reduction of 3,4-dimethoxyphenylacetic acid using lithium aluminum hydride in anhydrous ether .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3,4-dimethoxyphenylacetaldehyde. This process typically involves the use of a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures .
Types of Reactions:
Oxidation: this compound can be oxidized to 3,4-dimethoxyphenylacetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to 3,4-dimethoxyphenethylamine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group of this compound can undergo substitution reactions to form various derivatives, such as esters or ethers.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides.
Major Products:
Oxidation: 3,4-Dimethoxyphenylacetaldehyde.
Reduction: 3,4-Dimethoxyphenethylamine.
Substitution: Various esters and ethers.
Scientific Research Applications
3,4-Dimethoxyphenethyl alcohol is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3,4-dimethoxyphenethyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation and reduction reactions. The methoxy groups on the benzene ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in studying biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 3,4-dimethoxyphenethyl alcohol with analogous compounds, focusing on structural features, physicochemical properties, and applications.
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₄O₃ | 182.22 | 46–49 | 172–174 (17 mmHg) | 7417-21-2 |
| 3,5-Dimethoxyphenethyl alcohol | C₁₀H₁₄O₃ | 182.22 | Not reported | Not reported | 7417-20-1 |
| 3,4-Dimethoxybenzyl alcohol | C₉H₁₂O₃ | 168.19 | 19 | 285 (760 mmHg) | 93-03-8 |
| 3,4-Dihydroxyphenylethanol | C₈H₁₀O₃ | 154.17 | Not reported | Not reported | 10597-60-1 |
| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | 23–25 | 250 (760 mmHg) | 105-13-5 |
Key Comparisons :
This compound vs. 3,5-Dimethoxyphenethyl Alcohol Both share the molecular formula C₁₀H₁₄O₃ but differ in methoxy group positions. The 3,4-isomer is more biologically relevant, as evidenced by its isolation from Lamiophlomis rotata and use in cardiovascular drug intermediates (e.g., TA-064) .
This compound vs. 3,4-Dimethoxybenzyl Alcohol
- The benzyl alcohol derivative (C₉H₁₂O₃) has a shorter carbon chain and lower molecular weight. It is liquid at room temperature (mp: 19°C) and is used as a precursor in lignin degradation studies . The phenethyl analog’s extended ethyl chain enhances lipophilicity, making it more suitable for blood-brain barrier penetration in drug design .
This compound vs. 3,4-Dihydroxyphenylethanol Replacing methoxy groups with hydroxyls (C₈H₁₀O₃) increases polarity and reduces stability. 3,4-Dihydroxyphenylethanol (hydroxytyrosol derivative) exhibits antioxidant properties but is prone to oxidation, limiting its shelf life . Methoxy groups in the former improve metabolic resistance, favoring pharmaceutical use .
Comparison with Mono-Methoxy Analogs (e.g., 4-Methoxybenzyl Alcohol) Mono-methoxy compounds like 4-methoxybenzyl alcohol (C₈H₁₀O₂) have simpler structures and lower boiling points. They are less lipophilic and typically used in perfumery rather than therapeutics .
Biological Activity
3,4-Dimethoxyphenethyl alcohol, also known as Homoveratryl alcohol, is a compound with the molecular formula and a molecular weight of 182.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Melting Point | 44-48 °C |
| Boiling Point | 174 °C |
| Flash Point | 113 °C |
Research indicates that this compound may exert various biological effects through multiple mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage and may contribute to its therapeutic effects in neurodegenerative diseases.
- Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective properties. It has been observed to enhance neuronal survival and function, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
- Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, potentially reducing inflammation in various tissues. This could have implications for treating chronic inflammatory conditions.
- Interaction with Neurotransmitter Systems : There is evidence that this compound influences neurotransmitter systems, particularly those involving serotonin and dopamine, which may contribute to its psychoactive effects.
Neuroprotective Effects
A study conducted by researchers exploring the neuroprotective effects of various phenethyl alcohol derivatives found that this compound significantly reduced apoptosis in neuronal cells exposed to oxidative stress. The compound was able to decrease levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of this compound in a murine model of acute inflammation. Results indicated that administration of this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .
Pharmacological Interactions
Research focusing on drug interactions highlighted that this compound can influence the pharmacokinetics of certain drugs by modulating P-glycoprotein (P-gp) activity. This interaction is critical as it can affect drug absorption and efficacy .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress. |
| Neuroprotective | Enhances neuronal survival; reduces apoptosis in stressed cells. |
| Anti-inflammatory | Decreases pro-inflammatory cytokines; modulates inflammatory pathways. |
| Pharmacological Interaction | Influences P-glycoprotein activity; affects drug absorption. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary hydroxyl group undergoes substitution reactions, particularly bromination, to form alkyl halides. This is a critical step for further functionalization:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination with PBr₃ | Reflux in THF or CH₂Cl₂ | 3,4-Dimethoxyphenethyl bromide | >85% |
This reaction is essential for synthesizing intermediates like 3,4-dimethoxyphenethyl bromide, which participate in nucleophilic substitutions (e.g., with amines or azides). The brominated derivative is also a precursor for palladium-catalyzed cross-coupling reactions.
Cyclization and Annulation Reactions
The compound serves as a precursor in complex cyclization processes. Notably, it is a key starting material in the total synthesis of bulgaramine:
This reaction is solvent-sensitive, with THF uniquely enabling measurable product formation . The addition of ligands enhances yields by stabilizing reactive intermediates.
Esterification and Ether Formation
While esterification is not explicitly documented, the hydroxyl group’s reactivity suggests compatibility with standard protocols:
- Theoretical Pathways :
- Esterification : Reaction with acyl chlorides (e.g., AcCl) in pyridine.
- Etherification : Alkylation with alkyl halides (e.g., MeI) under basic conditions.
Table 1: Comparative Reaction Conditions for Bromination
| Brominating Agent | Solvent | Temperature | Reaction Time |
|---|---|---|---|
| PBr₃ | THF | Reflux (~66°C) | 2–4 hours |
| HBr (gas) | CH₂Cl₂ | 0°C to RT | 12 hours |
Mechanistic Insights
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 182.22 g/mol | |
| Melting Point | 46–49°C | |
| Boiling Point | 172–174°C (17 mmHg) | |
| InChIKey | SRQAJMUHZROVHW-UHFFFAOYSA-N |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 4–6 hours | Maximizes conversion |
| H₂SO₄ Concentration | 2–3% (v/v) | Avoids side reactions |
| Recrystallization Solvent | Ethanol | Purity >95% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
